molecular formula C10H8BClO2 B15359725 (1-Chloronaphthalen-2-yl)boronicacid

(1-Chloronaphthalen-2-yl)boronicacid

Cat. No.: B15359725
M. Wt: 206.43 g/mol
InChI Key: FMCKJPVYNLWHBD-UHFFFAOYSA-N
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Description

(1-Chloronaphthalen-2-yl)boronic acid is a chemical compound with the molecular formula C10H8BClO2 and a molecular weight of 206.43. It consists of a naphthalene ring substituted with a chlorine atom and a boronic acid group. This compound is widely used in various chemical reactions, particularly in organic synthesis and materials science.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis: The compound can be synthesized by reacting 2-chloronaphthalene with boronic acid derivatives under specific conditions, such as using a palladium catalyst and a suitable solvent.

  • Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with precise control over temperature, pressure, and catalysts to ensure high yield and purity.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.

  • Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding naphthalene derivatives and reduction reactions to produce different boronic acid derivatives.

  • Substitution Reactions: The chlorine atom in the compound can be substituted with various functional groups, leading to a wide range of products.

Common Reagents and Conditions:

  • Palladium Catalysts: Used in cross-coupling reactions.

  • Solvents: Common solvents include toluene, ethanol, and water.

  • Temperature and Pressure: Controlled to optimize reaction conditions.

Major Products Formed:

  • Boronic Esters: Formed through esterification reactions.

  • Substituted Naphthalenes: Resulting from substitution reactions.

  • Cross-Coupled Products: Formed in Suzuki-Miyaura reactions.

Scientific Research Applications

(1-Chloronaphthalen-2-yl)boronic acid has diverse applications in scientific research:

  • Chemistry: Used in the synthesis of complex organic molecules and materials.

  • Biology: Employed in the study of biological systems and interactions.

  • Medicine: Investigated for potential therapeutic applications, such as in drug discovery and development.

  • Industry: Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The compound exerts its effects through its ability to form stable boronic esters and participate in cross-coupling reactions. The molecular targets and pathways involved include the formation of carbon-carbon bonds and the modification of aromatic systems.

Comparison with Similar Compounds

  • 2-Chloronaphthalen-1-yl)boronic Acid: Similar structure but different position of chlorine and boronic acid groups.

  • 4-Chloronaphthalen-1-yl)boronic Acid: Another positional isomer with chlorine and boronic acid groups.

Uniqueness: (1-Chloronaphthalen-2-yl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis.

This comprehensive overview highlights the importance and versatility of (1-Chloronaphthalen-2-yl)boronic acid in various fields of science and industry

Properties

Molecular Formula

C10H8BClO2

Molecular Weight

206.43 g/mol

IUPAC Name

(1-chloronaphthalen-2-yl)boronic acid

InChI

InChI=1S/C10H8BClO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,13-14H

InChI Key

FMCKJPVYNLWHBD-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C2=CC=CC=C2C=C1)Cl)(O)O

Origin of Product

United States

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